

BioA-IN-13 structure and chemical formula

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Compound of Interest

Compound Name: BioA-IN-13

Cat. No.: B2910722

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In-Depth Technical Guide: BioA-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioA-IN-13 is a potent, cell-permeable inhibitor of the Mycobacterium tuberculosis BioA enzyme. This enzyme, a key component of the biotin biosynthesis pathway, is essential for the survival of the bacterium and represents a validated target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for **BioA-IN-13**.

Chemical Structure and Formula

BioA-IN-13 is a synthetic molecule containing a thiophene core. Its chemical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₁₉ H ₁₆ N ₂ O ₄ S
Molecular Weight	384.41 g/mol
CAS Number	1164475-61-9
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Chemical Structure of **BioA-IN-13**:

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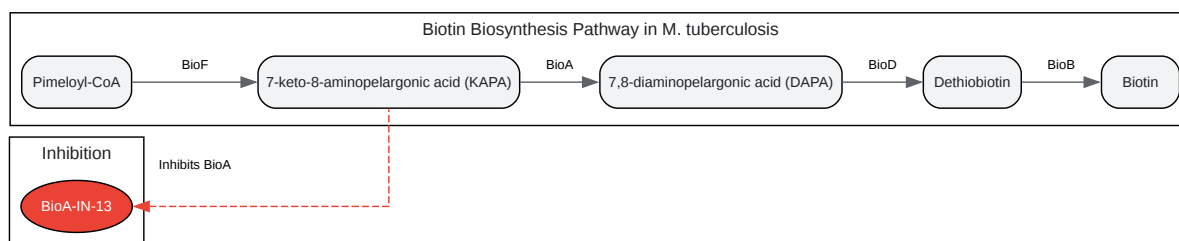
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Mechanism of Action and Signaling Pathway

BioA-IN-13 specifically targets the BioA enzyme (7,8-diaminopelargonic acid aminotransferase) in *Mycobacterium tuberculosis*. BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a critical transamination step in the biotin biosynthesis pathway. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, a process vital for the integrity of the mycobacterial cell wall. By inhibiting BioA, **BioA-IN-13** effectively disrupts the production of biotin, leading to impaired cell wall synthesis and ultimately, bacterial cell death.

The biotin biosynthesis pathway is an attractive target for anti-tubercular drug development because it is essential for *M. tuberculosis* and is absent in humans, who obtain biotin from their diet.

Biotin Biosynthesis Pathway and Inhibition by **BioA-IN-13**



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Caption: The biotin biosynthesis pathway in *M. tuberculosis* and the point of inhibition by **BioA-IN-13**.

Quantitative Data

Currently, specific quantitative data for **BioA-IN-13**, such as IC₅₀ (half-maximal inhibitory concentration) or K_i (inhibition constant) values from biochemical assays, and MIC (minimum inhibitory concentration) values from whole-cell assays against *M. tuberculosis*, are not publicly available in the reviewed literature. Further studies are required to quantify the inhibitory potency of this compound.

Experimental Protocols

While specific experimental protocols detailing the evaluation of **BioA-IN-13** are not available, this section outlines a general methodology for assessing the activity of inhibitors against the *M. tuberculosis* BioA enzyme, based on established assays for similar compounds.

BioA Enzyme Inhibition Assay (Coupled Fluorescence Displacement Assay)

This assay continuously measures the activity of BioA by coupling its reaction to a subsequent enzymatic reaction that produces a fluorescent signal.

Principle:

- BioA Reaction: BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).
- Coupled BioD Reaction: The DAPA produced is then converted to dethiobiotin by the enzyme BioD.
- Fluorescence Displacement: Dethiobiotin displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the BioA activity.

Materials:

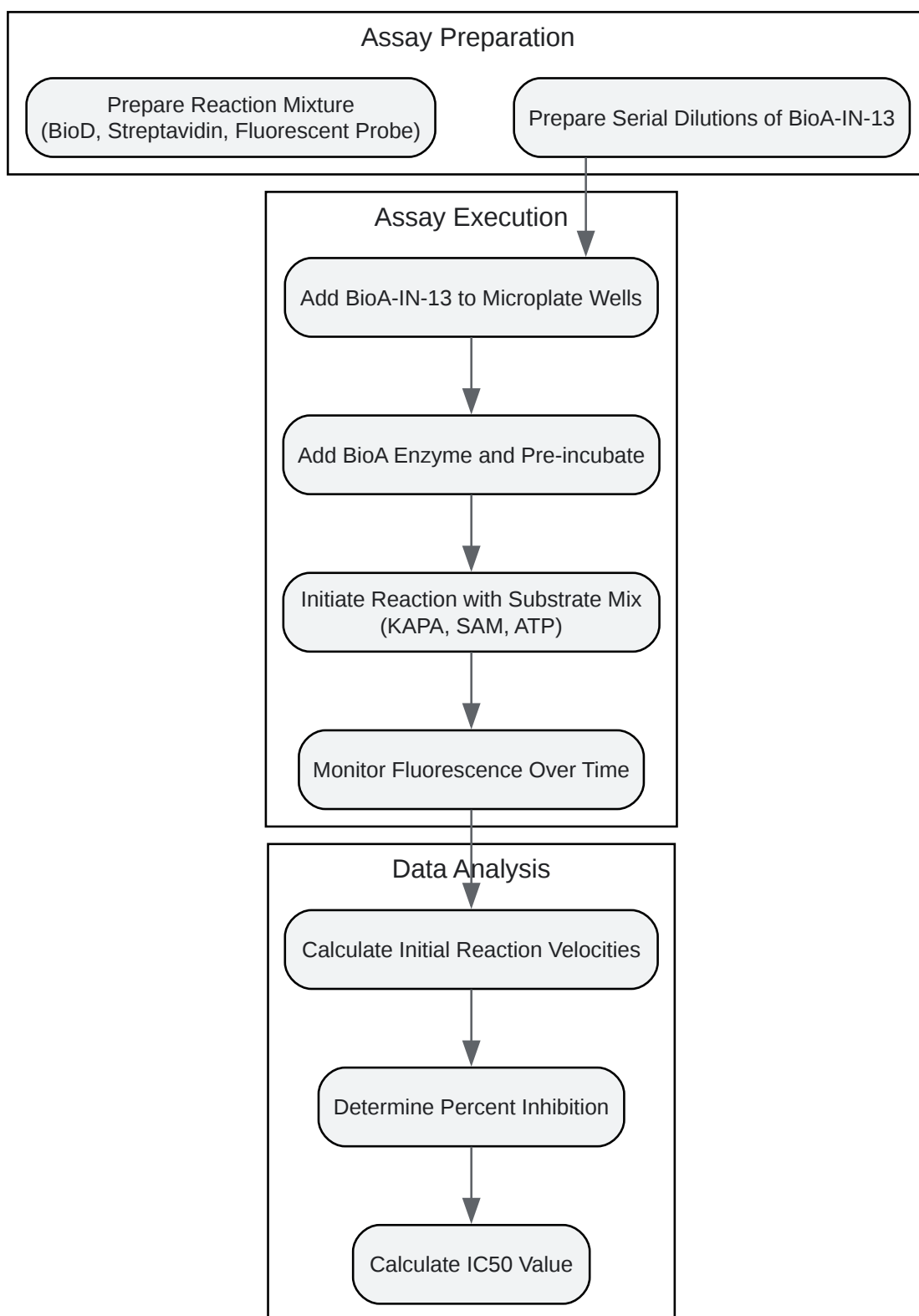
- Purified recombinant *M. tuberculosis* BioA and BioD enzymes
- 7-keto-8-aminopelargonic acid (KAPA)
- S-adenosyl methionine (SAM) as the amino donor for BioA
- ATP
- Streptavidin
- Fluorescently labeled dethiobiotin probe
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5)
- **BioA-IN-13** (dissolved in DMSO)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a reaction mixture containing BioD, streptavidin, and the fluorescent dethiobiotin probe in the assay buffer.

- Add varying concentrations of **BioA-IN-13** (or DMSO for control) to the wells of the microplate.
- Add the BioA enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding a solution containing KAPA, SAM, and ATP.
- Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).
- Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
- Determine the percent inhibition for each concentration of **BioA-IN-13** and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for BioA Inhibition Assay



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Caption: A generalized workflow for determining the inhibitory activity of **BioA-IN-13** using a coupled fluorescence displacement assay.

Conclusion

BioA-IN-13 is a promising inhibitor of a key enzyme in the essential biotin biosynthesis pathway of *Mycobacterium tuberculosis*. Its specific mechanism of action and the absence of the target pathway in humans make it an attractive candidate for further investigation in the development of new anti-tubercular therapeutics. Future research should focus on obtaining quantitative data on its inhibitory potency and whole-cell activity, as well as elucidating its detailed binding mode with the BioA enzyme. The experimental protocols outlined in this guide provide a framework for such future studies.

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